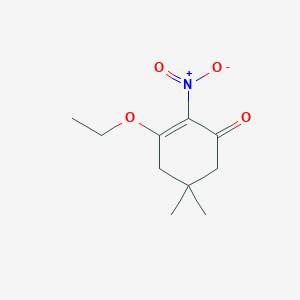![molecular formula C8H4BrF3N2 B068582 4-Bromo-6-(trifluorométhyl)-1h-benzo[d]imidazole CAS No. 175135-14-5](/img/structure/B68582.png)
4-Bromo-6-(trifluorométhyl)-1h-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole, also known as BTM, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of various organic compounds, and has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and nucleophilic aromatic substitutions. BTM is also used in the preparation of biologically active compounds and has been widely studied for its potential applications in the pharmaceutical and agricultural industries.
Applications De Recherche Scientifique
Intermédiaires de synthèse
Les composés contenant le groupe benzimidazole, tels que “4-Bromo-6-(trifluorométhyl)-1h-benzo[d]imidazole”, sont souvent utilisés comme intermédiaires de synthèse dans la préparation de structures chimiques plus complexes . Ils sont particulièrement utiles en raison de leur applicabilité et de leur polyvalence avérées .
Applications biologiques
Les dérivés du benzimidazole ont été trouvés pour présenter une large gamme d'activités biologiques. Par exemple, le sorafénib, un médicament approuvé par la FDA, contient un groupe trifluorométhyle similaire à celui présent dans “this compound”. Il a reçu la désignation « voie rapide » pour le traitement du carcinome hépatocellulaire avancé (cancer primitif du foie) .
Science des matériaux
Les composés benzimidazole sont également utilisés en science des matériaux en raison de leurs propriétés physico-chimiques uniques . Ils peuvent être utilisés dans le développement de nouveaux matériaux avec les caractéristiques souhaitées.
Applications industrielles
Dans le domaine industriel, les dérivés du benzimidazole sont utilisés dans la synthèse de divers produits chimiques . Leur diversité structurale les rend très souhaitables dans ce domaine.
Propriétés photophysiques
Les composés benzimidazole, en particulier ceux avec des groupes fonctionnels comme le trifluorométhyle, présentent souvent des propriétés photophysiques intéressantes . Cela les rend utiles dans des domaines comme l'optoélectronique et la photonique.
Applications pharmaceutiques
Comme mentionné précédemment, les dérivés du benzimidazole ont trouvé une large utilisation dans l'industrie pharmaceutique . Ils sont utilisés dans la synthèse d'une variété de médicaments pour traiter différentes maladies et affections .
Mécanisme D'action
Target of Action
It’s worth noting that benzimidazole compounds are often involved in a variety of biological activities, including interactions with proteins and enzymes .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific protein sites .
Biochemical Pathways
Benzimidazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole . These factors could include pH levels, temperature, presence of other compounds, and more.
Safety and Hazards
Orientations Futures
Imidazole and its derivatives have been widely researched and applied by pharmaceutical companies for drug discovery due to their broad range of significant pharmacological or biological activities . Therefore, it is expected that many novel applications of imidazole derivatives, including “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”, will be discovered in the future .
Propriétés
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQERQCUFICAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371356 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-14-5 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?
A1: Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, relies on the enzyme ArgF (an ornithine carbamoyltransferase) for its metabolic processes. Disrupting ArgF function could hinder bacterial growth and proliferation. Investigating the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and ArgF offers valuable insights into potential mechanisms for developing new anti-tuberculosis drugs. This study investigates the structural basis of this interaction, providing a starting point for further research into the compound's potential as an anti-tuberculosis agent. []
Q2: What information does the crystal structure provide about the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?
A2: The paper describes the successful determination of the crystal structure of Mycobacterium tuberculosis ArgF in complex with 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole. [] This detailed structural information reveals the specific binding site of the compound on the ArgF enzyme and helps to understand the potential mechanism of inhibition. Analyzing the interactions between the compound and the amino acid residues within the enzyme's active site provides valuable information for structure-based drug design efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)


![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)




